2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural elements include:
- Thieno-pyrimidinone scaffold: Provides a rigid planar structure conducive to binding with biological targets.
- 6-Methyl-1,4-benzoxazine substituent: Attached via a sulfanyl ethyl linker, introducing hydrogen-bonding and hydrophobic interactions.
- 2-Methylphenyl group at the 3-position: Enhances lipophilicity and steric bulk .
This compound’s design aligns with strategies for kinase inhibitors and epigenetic modulators, leveraging heterocyclic diversity for target engagement .
Properties
IUPAC Name |
2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-15-7-8-20-19(13-15)26(10-11-30-20)21(28)14-32-24-25-17-9-12-31-22(17)23(29)27(24)18-6-4-3-5-16(18)2/h3-9,12-13H,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOWUQDHLMRBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of thieno[3,2-d]pyrimidine and benzoxazine moieties. The structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity . For instance, a study published in Molecules demonstrated that derivatives of thieno[3,2-d]pyrimidines show cytotoxic effects against various cancer cell lines. The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Cytotoxic Effects on Cancer Cell Lines
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
- Inhibition of Tumor Growth : By disrupting angiogenesis and tumor microenvironment interactions.
Case Study 1: In Vitro Analysis
In vitro studies using multicellular spheroids demonstrated that the compound effectively penetrates tumor tissues and inhibits growth more efficiently than conventional chemotherapeutics. The study highlighted its potential as a lead compound for further development in anticancer therapy .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the benzoxazine moiety significantly affect the biological activity of the compound. Compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity against cancer cells .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In silico docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is relevant in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis. This mechanism involves the modulation of leukotriene synthesis, thereby reducing inflammation.
Case Studies
-
In Vitro Studies : A study published in Molecular Pharmacology demonstrated that derivatives of thieno[3,2-d]pyrimidin compounds showed potent activity against breast cancer cells. The results indicated that these compounds could serve as lead candidates for further development in cancer therapeutics.
- Key Findings :
- IC50 values in the micromolar range for cancer cell lines.
- Induction of apoptosis confirmed via flow cytometry.
- Key Findings :
-
In Silico Studies : Another study explored the binding affinity of this compound to various biological targets using molecular docking simulations. The results highlighted its potential as a dual inhibitor targeting both cancer pathways and inflammatory responses.
- Key Findings :
- High binding affinity to 5-lipoxygenase and cyclooxygenase enzymes.
- Favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile predicted.
- Key Findings :
Comparison with Similar Compounds
Substituent Variations in the Thieno-Pyrimidinone Core
The thieno-pyrimidinone scaffold is common among kinase inhibitors and epigenetic modulators. Variations in substituents critically influence bioactivity:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Molecular properties were calculated using tools like ChemSpider and PubChem (Table 1):
*Estimated based on analogs.
Key Observations :
- Morpholino-substituted analogs (e.g., ZINC2719662) exhibit lower LogP, aligning with improved aqueous solubility .
Bioactivity and Target Engagement
- Kinase Inhibition: Compounds with benzoxazine or morpholino groups (e.g., ) show affinity for PI3K/AKT and GSK3 pathways .
- Cytotoxicity: Thieno-pyrimidinones with chlorophenyl groups (e.g., ZINC2719809) demonstrate activity against cancer cell lines (e.g., MCF-7, A549) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
